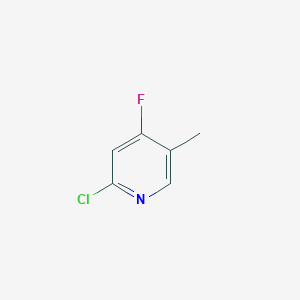

2-Chloro-4-fluoro-5-methylpyridine

Overview

Description

2-Chloro-4-fluoro-5-methylpyridine is a halogenated pyridine derivative, a class of compounds with significant interest in medicinal chemistry and organic synthesis due to their versatile chemical reactivity and potential as building blocks in the synthesis of complex molecules.

Synthesis Analysis

Synthesis of halogen-rich pyridines, including derivatives similar to 2-chloro-4-fluoro-5-methylpyridine, involves strategic halogenation and functionalization steps. Wu et al. (2022) reported on the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines, utilizing halogen dance reactions, which could be analogous to methods employed for synthesizing 2-chloro-4-fluoro-5-methylpyridine derivatives (Wu, Porter, Frennesson, & Saulnier, 2022).

Molecular Structure Analysis

Investigations into the molecular geometry and electronic structure of related chloro-fluoro-pyridine compounds have been conducted through spectroscopic and quantum chemical studies. Satheeshkumar et al. (2017) synthesized chloro-fluorophenyl derivatives and conducted spectral analysis and quantum chemical studies to understand their molecular geometry and chemical reactivity, which is relevant for understanding the structural aspects of 2-chloro-4-fluoro-5-methylpyridine (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

Chemical Reactions and Properties

The reactivity of halogenated pyridines, including 2-chloro-4-fluoro-5-methylpyridine, involves various chemical transformations. Stroup et al. (2007) explored the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, providing insights into reactions that could also be applicable to the functionalization of 2-chloro-4-fluoro-5-methylpyridine derivatives (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Physical Properties Analysis

The physical properties such as thermal stability and phase transitions of chloro-fluoro-pyridine derivatives have been studied. Ribet et al. (2005) characterized the conformational analysis and crystal structure of a complex molecule including a 5-methylpyridin-2-ylmethyl component, providing valuable information on the physical characteristics that might be comparable to those of 2-chloro-4-fluoro-5-methylpyridine (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-4-fluoro-5-methylpyridine serves as a valuable intermediate in the synthesis of complex molecules. It has been involved in Suzuki coupling reactions to produce C-C coupled compounds, showcasing its utility in forming carbon-carbon bonds, essential in organic synthesis (Manojkumar et al., 2013). The molecule's halogen atoms make it a reactive site for various chemical transformations, contributing to its versatility in synthesizing halogen-rich intermediates for further chemical manipulations (Wu et al., 2022).

Molecular Structure Analysis

Studies on molecules with structural similarities to 2-chloro-4-fluoro-5-methylpyridine, such as 2-chloro-4-nitropyridine derivatives, offer insights into their molecular structure, vibrational wavenumbers, and electronic properties. These analyses include NBO and NMR chemical shifts, providing a deeper understanding of the compound's stability, charge delocalization, and reactive sites (Velraj et al., 2015).

Photophysical Properties

The structural features and optical properties of chloro-fluoro-methylpyridine derivatives have been explored through X-ray analysis, IR, NMR, and electronic spectroscopy. Such compounds exhibit notable absorption and fluorescence, indicating their potential in photophysical applications (Jukić et al., 2010).

Herbicidal Activity

The synthesis of novel phenoxypyridines with chloro-fluoro groups, incorporating a 1,3,4-oxadiazole ring, has shown moderate to high herbicidal activity against various weeds. These findings highlight the compound's potential use in agricultural chemistry, offering a basis for developing new herbicides (Tajik & Dadras, 2011).

Catalytic and Synthetic Applications

Research has also focused on the fluorination of chloropyridines, including compounds similar to 2-chloro-4-fluoro-5-methylpyridine, using metal oxide catalysts. This process highlights the role of such chloro-fluoro-methylpyridines in synthesizing fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals (Cochon et al., 2010).

Safety and Hazards

Future Directions

The future directions of 2-Chloro-4-fluoro-5-methylpyridine and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . Moreover, the downstream products manufactured with 4-methylpyridine derivatives as an intermediate are mostly high value-added products with excellent development prospects .

Mechanism of Action

Target of Action

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to reduced basicity . This suggests that 2-Chloro-4-fluoro-5-methylpyridine may interact with its targets in a unique manner, potentially involving electron-withdrawing effects.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting they may influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (14556) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The compound’s potential role in the synthesis of biologically active compounds suggests it may have significant effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylpyridine. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of compounds like 2-Chloro-4-fluoro-5-methylpyridine, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound’s action may be influenced by the presence of other functional groups and the reaction conditions .

properties

IUPAC Name |

2-chloro-4-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVIZRBXRJNKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595845 | |

| Record name | 2-Chloro-4-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-5-methylpyridine | |

CAS RN |

1227574-24-4 | |

| Record name | 2-Chloro-4-fluoro-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Hydroxy-4-methoxycyclohex-2-en-1-yl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B87503.png)